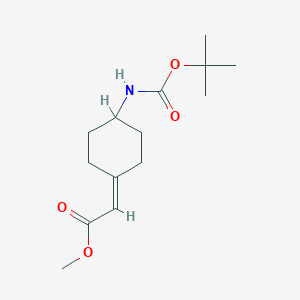

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate

CAS No.: 1279872-65-9

Cat. No.: VC8227101

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1279872-65-9 |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate |

| Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17) |

| Standard InChI Key | KDZFHBXTEAFVLE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1 |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate, reflects its intricate architecture. Key features include:

-

A cyclohexylidene ring (a cyclohexane derivative with a double bond), which introduces rigidity and influences stereoelectronic properties.

-

A tert-butoxycarbonyl (Boc) group attached to the amino substituent, a common protecting group in peptide synthesis that enhances stability during reactions .

-

A methyl ester moiety at the terminal acetate, which can undergo hydrolysis or transesterification for further derivatization .

The SMILES notation and InChIKey KDZFHBXTEAFVLE-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry . The Boc group’s steric bulk and electron-withdrawing nature modulate reactivity, making the compound amenable to selective transformations while shielding the amine from undesired side reactions.

Synthesis and Characterization

Analytical Data

Critical characterization data include:

-

Spectroscopic Profiles: Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the Boc group’s tert-butyl protons (~1.4 ppm) and the methyl ester’s methoxy group (~3.6 ppm). Infrared (IR) spectroscopy would show stretches for the carbonyl groups (~1700 cm) and the Boc N-H bond (~3350 cm) .

-

Chromatographic Purity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) data confirm molecular weight and purity, which suppliers report as ≥95% .

| Activity | Example Compounds | Mechanism/Application | Relevance to Target Compound |

|---|---|---|---|

| Antimicrobial | Boc-protected β-lactams | Inhibition of cell wall synthesis | Potential for modified antibiotics |

| Anticancer | Cyclohexylidene-based kinase inhibitors | ATP-competitive binding | Scaffold for targeted therapies |

| Anti-inflammatory | Boc-amino-cyclohexane carboxylic acids | COX-2 inhibition | Template for NSAID analogs |

Derivatives with similar frameworks have shown promise in preclinical models, suggesting that methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate could serve as a precursor for drug candidates . Further studies are needed to evaluate its efficacy, toxicity, and metabolic stability.

Applications in Chemical Synthesis

This compound’s utility lies in its role as a versatile building block:

-

Peptide Mimetics: The Boc group facilitates stepwise solid-phase peptide synthesis (SPPS), enabling the incorporation of non-natural amino acids into peptidomimetics .

-

Heterocycle Formation: The cyclohexylidene moiety can participate in Diels-Alder reactions or electrocyclizations to generate polycyclic structures relevant to natural product synthesis .

-

Prodrug Development: The methyl ester can be hydrolyzed to a carboxylic acid in vivo, making it a candidate for prodrug strategies aimed at improving bioavailability.

A case study involving analogous compounds demonstrated the synthesis of thrombin inhibitors via Pd-catalyzed cross-coupling reactions, highlighting the potential for medicinal chemistry applications .

| Supplier | Purity | Packaging | Price (USD) | Availability (2025) |

|---|---|---|---|---|

| Chemenu | 95% | 1 g | $583 | Limited |

| Crysdot | 95% | 1 g | $623 | Discontinued |

| AstaTech, Inc. | Not specified | 50 mg | $221.25 | In stock |

Sources indicate regional disparities in availability, with Chinese suppliers like BLD Pharmatech and Shandong Chuangyingchemical offering bulk quantities for research use . Regulatory restrictions may apply due to its classification as a non-therapeutic compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume